Resolution Efficiency for Enantiopure 2,2'-Diiodo-6,6'-dimethoxy-1,1'-biphenyl Synthesis
A specific and efficient resolution procedure for 2,2'-diiodo-6,6'-dimethoxy-1,1'-biphenyl was developed using a novel resolving agent, (R,R)- or (S,S)-2,3-di(phenylaminocarbonyl)tartaric acid (5c). This method yields the enantiopure compound with >99% ee in 40-45% weight yields, representing a significant improvement over previous resolution methods for this scaffold [1]. This contrasts with the known difficulties in resolving simpler biphenyls or binaphthyls, where yields and ee can be significantly lower or require more expensive chiral chromatography.
| Evidence Dimension | Enantiomeric Excess (ee) and Resolution Yield |
|---|---|
| Target Compound Data | >99% ee, 40-45% weight yield |
| Comparator Or Baseline | Alternative resolution agents (not explicitly named but implied as 'better procedure than the known') |
| Quantified Difference | >99% ee; quantitative yield range of 40-45% |
| Conditions | Resolution of racemic 2,2'-diiodo-6,6'-dimethoxy-1,1'-biphenyl using (R,R)- and (S,S)-2,3-di(phenylaminocarbonyl)tartaric acid |
Why This Matters
This data guarantees that procurement from a supplier using this or an equivalent optimized route will deliver material with exceptional enantiopurity, which is non-negotiable for synthesizing high-performance chiral ligands.
- [1] Cereghetti, M., et al. (1996). AN EFFICIENT ACCESS TO (R)-6,6'-DIMETHOXY-2,2'-DIIODO-1,1'-BIPHENYL AND (S)-6,6'-DIMETHOXY-2,2'-DIIODO-1,1'-BIPHENYL. Tetrahedron Letters, 37(30), 5343–5346. View Source
